Cas no 945-24-4 (2,4-Pteridinediamine-6-methanol)

2,4-Pteridinediamine-6-methanol structure
945-24-4 structure
Produktname:2,4-Pteridinediamine-6-methanol
CAS-Nr.:945-24-4
MF:C7H8N6O
MW:192.178019523621
MDL:MFCD00006711
CID:40380
PubChem ID:70347

2,4-Pteridinediamine-6-methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,4-Diamino-6-(hydroxymethyl)pteridine
    • (2,4-Diamino-6-pteridinyl)methanol
    • 2,4-Pteridinediamine-6-methanol
    • 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol
    • 2,4-Diamino-6-hydroxymethylpteridine
    • 2,4-Pteridinediamine
    • 2,4-Diamino-6-hydroxymethylpteridine hydrochloride or HBR
    • 2,4-DIAMINO-6-PTERIDINEMETHANOL
    • 2,4-Diaminopteridine-6-methanol
    • 2,4-diaminopteridine-6-ylmethanol
    • Semisystone
    • (2,4-diaminopteridin-6-yl)methanol
    • 6-Pteridinemethanol, 2,4-diamino-
    • C7H8N6O
    • 1RU16O4RO0
    • CYNARAWTVHQHDI-UHFFFAOYSA-N
    • DC329
    • 6-Hydroxymethyl-2,4-pteridinediamine
    • 6-Pteridinemethanol, 2,4-diamino-, monohydrobromide
    • (2,4-Diaminopteridin-6-yl)methanol monohydrochloride
    • NSC253944
    • 2,4-diamino-6-(hydroxymethyl)p
    • 2,4-diamino-6-(hydroxymethyl)-pteridine
    • 2,4-Diamino-6-pteridinemethanol (ACI)
    • MDL: MFCD00006711
    • Inchi: 1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)
    • InChI-Schlüssel: CYNARAWTVHQHDI-UHFFFAOYSA-N
    • Lächelt: OCC1C=NC2N=C(N)N=C(C=2N=1)N

Berechnete Eigenschaften

  • Genaue Masse: 192.07600
  • Monoisotopenmasse: 192.076
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 203
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 12
  • Topologische Polaroberfläche: 124
  • XLogP3: -1.7

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.673
  • Siedepunkt: 560.2°Cat760mmHg
  • Flammpunkt: 292.6°C
  • PSA: 123.83000
  • LogP: 0.23890
  • Löslichkeit: Nicht bestimmt

2,4-Pteridinediamine-6-methanol Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 22
  • Identifizierung gefährlicher Stoffe: Xn
  • Lagerzustand:2-8°C
  • Risikophrasen:R22

2,4-Pteridinediamine-6-methanol Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,4-Pteridinediamine-6-methanol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB504530-1 g
(2,4-Diamino-6-pteridinyl)methanol; .
945-24-4
1g
€81.90 2022-08-31
TRC
P840095-250mg
2,4-Pteridinediamine-6-methanol
945-24-4
250mg
$187.00 2023-05-17
Chemenu
CM332686-25g
(2,4-Diaminopteridin-6-yl)methanol
945-24-4 95%+
25g
$98 2024-07-19
eNovation Chemicals LLC
D109103-5g
2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE
945-24-4 97%
5g
$160 2024-05-23
eNovation Chemicals LLC
D641539-5g
2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE
945-24-4 95%
5g
$900 2024-06-05
Key Organics Ltd
AS-63489-25G
(2,4-diaminopteridin-6-yl)methanol
945-24-4 >95%
25g
£354.00 2025-02-08
Enamine
EN300-192043-0.05g
(2,4-diaminopteridin-6-yl)methanol
945-24-4 95%
0.05g
$19.0 2023-09-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X49605-1g
(2,4-Diaminopteridin-6-yl)methanol
945-24-4 95%
1g
¥97.0 2024-07-18
ChemScence
CS-B0318-100g
(2,4-Diaminopteridin-6-yl)methanol
945-24-4
100g
$314.0 2022-04-26
TRC
P840095-100mg
2,4-Pteridinediamine-6-methanol
945-24-4
100mg
$ 119.00 2023-09-06

2,4-Pteridinediamine-6-methanol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  75 °C; 15 min, 75 - 80 °C; 80 °C → 45 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6, 45 °C
Referenz
Preparation of ornithine derivative ammonium salts for treating inflammatory diseases
, United States, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  24 h, rt
Referenz
Pteridines. Part CXIII. Protection of pteridines
Yao, Qizineng; Pfleiderer, Wolfgang, Helvetica Chimica Acta, 2003, 86(1), 1-12

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, < pH 7, rt
Referenz
Antifolate linker-drugs and antibody-drug conjugates
, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Phosphinic Acid Pseudopeptides Analogous to Glutamyl-γ-glutamate: Synthesis and Coupling to Pteroyl Azides Leads to Potent Inhibitors of Folylpoly-γ-glutamate Synthetase
Valiaeva, Nadya; Bartley, David; Konno, Tsutomu; Coward, James K., Journal of Organic Chemistry, 2001, 66(15), 5146-5154

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  rt → 80 °C; 80 °C → 45 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 5.3 - 5.6
Referenz
Preparation of methotrexate derivatives for treatment of autoimmune disease and cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate
Referenz
Preparation of vasculostatic agents and methods of use
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Diaminopteridine derivatives
, United States, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 21 °C
Referenz
Synthesis and Evaluation of Hydrogen Peroxide Sensitive Prodrugs of Methotrexate and Aminopterin for the Treatment of Rheumatoid Arthritis
Peiro Cadahia, Jorge; Bondebjerg, Jon; Hansen, Christian A.; Previtali, Viola; Hansen, Anders E.; et al, Journal of Medicinal Chemistry, 2018, 61(8), 3503-3515

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Oxygen
Referenz
2,4-Diamino-6-hydroxymethylpteridine
, United States, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. New route to pteroic acid
Taylor, Edward C.; Portnoy, Robert C.; Hochstetler, Douglass C.; Kobayashi, T., Journal of Organic Chemistry, 1975, 40(16), 2347-51

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Methanol ,  Water ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Referenz
A process for preparing 6-(bromomethyl)-2,4-pteridinediamine
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Carboxypeptidase-mediated release of methotrexate from methotrexate α-peptides
Kuefner, Ulrike; Lohrmann, Ute; Montejano, Yolanda D.; Vitols, Karin S.; Huennekens, F. M., Biochemistry, 1989, 28(5), 2288-97

Synthetic Routes 13

Reaktionsbedingungen
Referenz
Optimization of N-alkylation in the Synthesis of Methotrexate and Pteridine-based Derivatives Under Microwave-Irradiation
Quotadamo, Antonio; Linciano, Pasquale ; Costi, Maria Paola; Venturelli, Alberto, ChemistrySelect, 2019, 4(15), 4429-4433

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt; 30 min, rt
Referenz
Antifolate-carrying nanoparticles and their use in medicine
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 21 °C
Referenz
Preparation of prodrugs of methotrexate and derivatives thereof activated by reactive oxygen species for use in the treatment of inflammatory diseases and cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen
Referenz
2,4-Diamino-6-(hydroxymethyl)pteridine hydrobromide
, Romania, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Barium chloride Solvents: Water ;  10 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium acetate ,  L-Cysteine, hydrochloride, monohydrate ,  Oxygen Solvents: Water ;  24 h, rt
Referenz
Antimicrobial diaminopteridine derivatives
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Barium chloride Solvents: Water ;  10 min, heated
1.2 Reagents: Sodium acetate Solvents: Water ;  24 h, rt
Referenz
Process for preparation of tetrahydrofolic acid analogs
, China, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Barium chloride Solvents: Water
1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water
Referenz
Process for making dihydrofolate reductase inhibitor γ-methylene-10-deazaaminopterin
, World Intellectual Property Organization, , ,

2,4-Pteridinediamine-6-methanol Raw materials

2,4-Pteridinediamine-6-methanol Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:945-24-4)2,4-Pteridinediamine-6-methanol
A900133
Reinheit:99%
Menge:100g
Preis ($):323.0